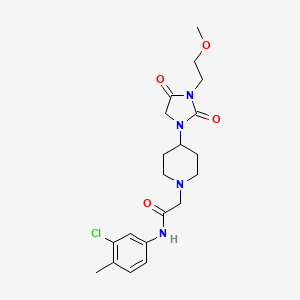

![molecular formula C18H17F3N2S B2919773 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 2061249-43-0](/img/structure/B2919773.png)

2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate steps. While specific methods may vary, it typically includes reactions such as cyclization, annulation, and multicomponent reactions. Researchers have explored various routes to obtain substituted piperidines, which are essential building blocks for drug design .

Molecular Structure Analysis

The molecular structure of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine consists of interconnected aromatic and heterocyclic rings. The piperidine ring provides structural rigidity, while the trifluoromethyl group contributes to its unique properties. The phenyl and pyridine rings enhance its pharmacological potential .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cyclization, hydrogenation, and cycloaddition. These reactions lead to the formation of diverse piperidine derivatives, each with distinct properties and potential applications. Researchers have explored both intra- and intermolecular reactions to synthesize these derivatives .

Aplicaciones Científicas De Investigación

Cyclization Catalysts

Trifluoromethanesulfonic (triflic) acid has been demonstrated as an effective catalyst for inducing cyclization of homoallylic sulfonamides to produce pyrrolidines. This process favors the formation of pyrrolidines or homopiperidines over piperidines, highlighting the efficiency of sulfonamide groups in terminating cationic cascades for the formation of polycyclic systems. Such mechanisms are pivotal in synthesizing complex organic structures, potentially including derivatives of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine (Haskins & Knight, 2002).

Aurora Kinase Inhibition

The compound's structural features could be analogous to those found in aurora kinase inhibitors, suggesting potential applications in cancer treatment by inhibiting critical pathways involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Piperidine Derivatives Synthesis

The Claisen rearrangement of specific esters derived from serine and terminal acetylenes under specific conditions yields optically pure piperidines. These derivatives serve as versatile intermediates for a wide array of amines containing a substituted piperidine subunit, illustrating the compound's potential as a precursor or intermediary in complex organic syntheses (Acharya & Clive, 2010).

Metal Complex Formation

Studies have demonstrated the capability of derivatives similar to this compound to form complexes with metals like Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibit unique structural, thermal, redox, and fluorescence properties, underlining the compound's utility in material science and coordination chemistry (Nath et al., 2016).

Antimicrobial Properties

The structural motif of this compound, particularly when part of compounds inhibiting bacterial phosphopantetheinyl transferases, has been found to possess antibacterial activity. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Foley et al., 2014).

Propiedades

IUPAC Name |

piperidin-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2S/c19-18(20,21)15-8-9-16(22-12-15)13-4-6-14(7-5-13)17(24)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBBNJVIMCEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2919706.png)

![2,4-dichloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2919707.png)

![2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2919709.png)